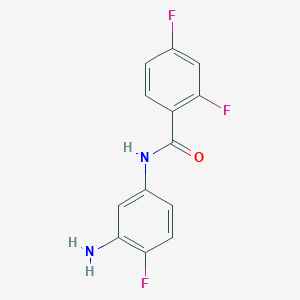
(S)-3-Phenylamino-butyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-Phenylamino-butyramide is an organic compound with a chiral center, making it an enantiomerically pure substance
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Phenylamino-butyramide can be achieved through several methods. One common approach involves the reaction of (S)-3-aminobutanamide with aniline under appropriate conditions. The reaction typically requires a catalyst and may be carried out in a solvent such as ethanol or methanol. The reaction conditions, including temperature and time, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters to ensure consistency and quality. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-3-Phenylamino-butyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amide group can participate in substitution reactions, where the phenyl group can be replaced by other substituents under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for converting the amide to a more reactive intermediate.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-3-Phenylamino-butyramide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (S)-3-Phenylamino-butyramide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
®-3-(Phenylamino)butanamide: The enantiomer of (S)-3-Phenylamino-butyramide, which may have different biological activity.
N-Phenylbutyramide: A structurally similar compound with a different substitution pattern.
Phenylacetamide: Another related compound with a different carbon chain length.
Uniqueness: this compound is unique due to its specific chiral center, which can result in distinct biological activity compared to its enantiomer and other similar compounds. Its specific structure allows for targeted interactions in various applications, making it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
679808-75-4 |
|---|---|
Molekularformel |
C10H14N2O |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
(3S)-3-anilinobutanamide |
InChI |
InChI=1S/C10H14N2O/c1-8(7-10(11)13)12-9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3,(H2,11,13)/t8-/m0/s1 |
InChI-Schlüssel |
IJNBFMZSPCADQS-QMMMGPOBSA-N |
Isomerische SMILES |
C[C@@H](CC(=O)N)NC1=CC=CC=C1 |
Kanonische SMILES |
CC(CC(=O)N)NC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Cyclopropyl-4-[(3-methyloxetan-3-yl)methoxy]pyridine-2-carbonitrile](/img/structure/B8416139.png)




![3-Isobutyryl-2-methylpyrazolo[1,5-a]pyridine](/img/structure/B8416189.png)




![N6-(2,4-difluorophenyl)-1H-pyrazolo[3,4-b]pyridine-3,6-diamine](/img/structure/B8416230.png)
![5-chloro-N-isopropylthiazolo[5,4-b]pyridin-2-amine](/img/structure/B8416231.png)
![1-(4-TERT-BUTYLPHENYL)-1-[(4-CHLOROPHENYL)METHYL]HYDRAZINE HYDROCHLORIDE](/img/structure/B8416232.png)

